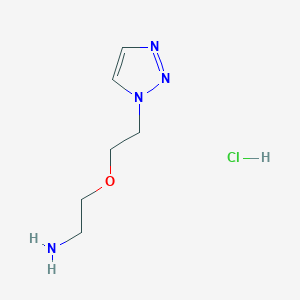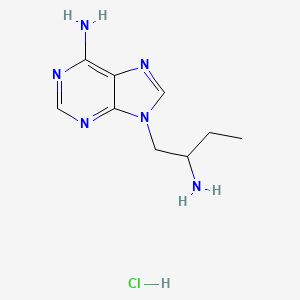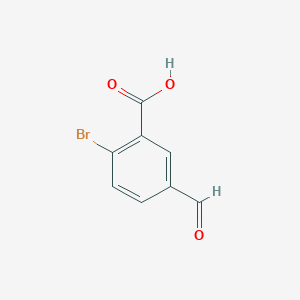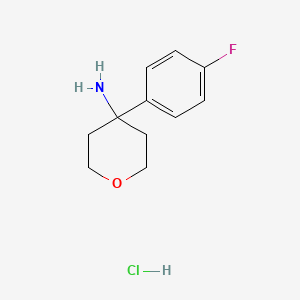![molecular formula C14H10F3N3O2 B1446848 2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 1384856-24-9](/img/structure/B1446848.png)
2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
The compound “2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains a trifluoroethyl group attached to a pyrazol ring, which is further connected to an isoindole-1,3-dione structure .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The trifluoroethyl group is a common motif in organic chemistry, known for its high electronegativity and ability to form stable compounds . The pyrazol and isoindole-1,3-dione rings are heterocyclic structures that often contribute to the bioactivity of the compound .Aplicaciones Científicas De Investigación
Chemical Inhibitors in Pharmacokinetics
The compound of interest, due to its structural relevance to trifluoromethylpyrazoles and other pyrazole derivatives, plays a significant role in the field of drug metabolism and pharmacokinetics. Trifluoromethylpyrazoles, for instance, have been highlighted for their application as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. Such inhibitors are crucial for understanding drug-drug interactions by deciphering the involvement of specific CYP isoforms in drug metabolism, thereby predicting potential metabolic interferences when multiple drugs are administered together (Khojasteh et al., 2011).
Anti-inflammatory and Antibacterial Agents
The trifluoromethyl group, particularly when positioned on pyrazole nuclei, as in our compound, is associated with variations in biological activity. Trifluoromethylpyrazoles have gained attention for their anti-inflammatory and antibacterial properties, contributing significantly to medicinal chemistry. This highlights the potential for developing novel agents with improved efficacy and reduced side effects for treating inflammatory and bacterial infections (Kaur, Kumar, & Gupta, 2015).
Psychotic and Mood Disorders Treatment
Although not directly mentioning the specific compound, related research indicates the therapeutic applications of structurally similar compounds in treating psychotic and mood disorders. Lurasidone, for example, is a benzisothiazole antipsychotic drug with efficacy in schizophrenia and bipolar depression. This underscores the potential of isoindole and pyrazole-based compounds in developing treatments with favorable profiles for psychiatric conditions (Pompili et al., 2018).
Synthetic and Medicinal Perspectives
The broad spectrum of biological activities associated with pyrazole derivatives, including methyl-substituted ones, underscores their importance in medicinal chemistry. These compounds serve as potent medicinal scaffolds, offering a wide range of applications from antimicrobial to antitumor activities. This highlights the versatility and significance of pyrazole-based compounds, including those with trifluoromethyl groups, in generating new leads for various therapeutic areas (Sharma et al., 2021).
Propiedades
IUPAC Name |
2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c15-14(16,17)8-19-6-5-9(18-19)7-20-12(21)10-3-1-2-4-11(10)13(20)22/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAHCTXZSIZSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN(C=C3)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



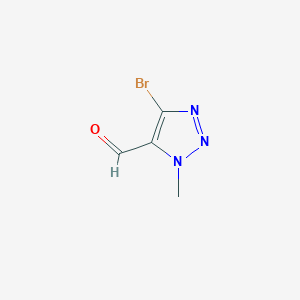
![[5-(Trifluoromethyl)-2-furyl]acetonitrile](/img/structure/B1446769.png)
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1446770.png)
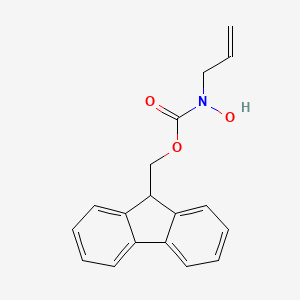
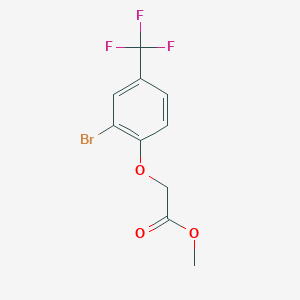
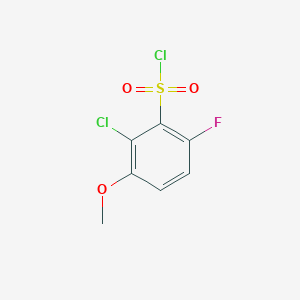
![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)
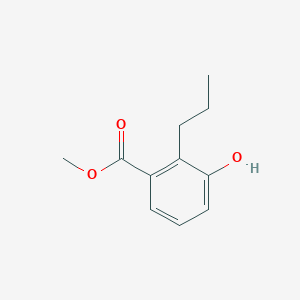
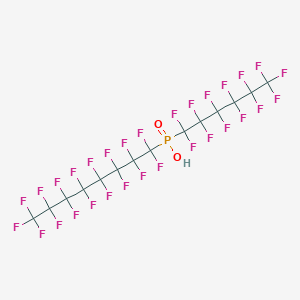
![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)
